Paclitaxel Impurity F

Catalog No.
S12795788
CAS No.
M.F
C47H59NO14
M. Wt
862.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paclitaxel Impurity F

Product Name

Paclitaxel Impurity F

IUPAC Name

[4,12-diacetyloxy-15-[3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H59NO14

Molecular Weight

862.0 g/mol

InChI

InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3

InChI Key

LJTMOSWWGSCCPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Paclitaxel Impurity F, also known by its Chemical Abstracts Service number 153083-53-5, is a significant impurity associated with the well-known anticancer drug paclitaxel. Paclitaxel itself is a mitotic inhibitor widely used in chemotherapy, particularly for treating various cancers such as ovarian and breast cancer. The presence of impurities like Paclitaxel Impurity F can affect the efficacy and safety profiles of pharmaceutical formulations. This compound's molecular formula is C47H59NOC_{47}H_{59}NO, with a molecular weight of approximately 861.97 g/mol .

The chemical behavior of Paclitaxel Impurity F is primarily characterized by its interactions as a derivative of paclitaxel. It may participate in reactions typical for complex organic molecules, including:

  • Nucleophilic substitutions: Given the presence of functional groups, it can undergo nucleophilic attack.
  • Hydrolysis: The compound may hydrolyze under acidic or basic conditions, potentially impacting its stability.
  • Oxidation-reduction reactions: Depending on the substituents present, it may act as either a reducing or oxidizing agent in specific conditions.

These reactions are essential for understanding the compound's stability and behavior in biological systems and during synthesis.

The synthesis of Paclitaxel Impurity F typically occurs during the production of paclitaxel itself. Some methods include:

  • Natural extraction: Isolating from the bark of the Pacific yew tree (Taxus brevifolia), where paclitaxel is naturally found alongside various impurities.
  • Chemical synthesis: Utilizing organic synthesis techniques to create paclitaxel and its impurities through multi-step synthetic pathways involving different reagents and catalysts.

These methods highlight the complexity involved in producing high-purity paclitaxel and managing its impurities effectively.

Paclitaxel Impurity F primarily serves as a reference standard in analytical chemistry and quality control processes within pharmaceutical manufacturing. Its applications include:

  • Quality control: Used to assess the purity of paclitaxel formulations.
  • Research: Investigated for its potential effects on pharmacological profiles when combined with paclitaxel.
  • Regulatory compliance: Ensuring that pharmaceutical products meet safety and efficacy standards set by regulatory bodies.

Interaction studies involving Paclitaxel Impurity F are crucial for understanding how it may affect the pharmacokinetics and pharmacodynamics of paclitaxel. These studies typically focus on:

  • Synergistic effects: Evaluating whether the impurity enhances or diminishes the efficacy of paclitaxel against cancer cells.
  • Metabolic pathways: Investigating how this impurity is metabolized in vivo and whether it interacts with enzymes involved in drug metabolism.
  • Toxicological assessments: Assessing any additional toxicity that might arise from the presence of this impurity in therapeutic formulations.

Understanding these interactions helps in optimizing treatment regimens and minimizing adverse effects.

Several compounds share structural similarities with Paclitaxel Impurity F, primarily due to their relationship to paclitaxel itself or their roles as anticancer agents. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
PaclitaxelC47H51NO14C_{47}H_{51}NO_{14}Main therapeutic agent, stabilizes microtubules
DocetaxelC43H53NO14C_{43}H_{53}NO_{14}Similar mechanism; more potent but different side effects
CabazitaxelC45H57NO14C_{45}H_{57}NO_{14}A second-generation taxane; used for prostate cancer
7-EpicabazitaxelC45H57NO14C_{45}H_{57}NO_{14}A derivative with altered side chains

Uniqueness of Paclitaxel Impurity F

Semi-Synthetic Derivation from Natural Paclitaxel Precursors

The formation of Paclitaxel Impurity F originates primarily through semi-synthetic pathways that utilize natural taxane precursors extracted from Taxus species [8]. The predominant semi-synthetic approach involves the derivatization of 10-deacetylbaccatin III or baccatin III, which are extracted from renewable twigs and needles of various Taxus species [8]. These naturally occurring compounds serve as the foundational scaffold for subsequent chemical modifications leading to both paclitaxel and its related impurities.

The semi-synthetic methodology accounts for approximately 80% of commercial paclitaxel production, making it the primary route through which Paclitaxel Impurity F enters pharmaceutical manufacturing streams [8]. The process involves the coupling of advanced taxane intermediates with modified phenylisoserine side chains, where deviations from standard reaction conditions can lead to the formation of undesired impurities [8].

Alternative precursor pathways have been identified utilizing 10-deacetyl-7-xylosyltaxanes and 10-deacetyl paclitaxel-7-xyloside as starting materials [8]. These compounds, which are 10-30 times more abundant than paclitaxel in cultivated Taxus species, undergo three-step reactions involving redox processes, acetylation, and deacetylation to yield paclitaxel with purities exceeding 99.52% [8]. However, these synthetic routes also present opportunities for impurity formation when reaction conditions deviate from optimal parameters.

The biosynthetic pathway of paclitaxel involves 19 enzymatic steps divided into three major phases: synthesis of the paclitaxel precursor from geranylgeranyl diphosphate, synthesis of the phenylisoserine side chain, and acylation linkage of the side chain at the C-13 position [8]. Disruptions in any of these biosynthetic steps can contribute to the formation of structural analogs including Paclitaxel Impurity F.

N-Methylation and Acyl Transfer Reaction Mechanisms

The formation of Paclitaxel Impurity F involves specific N-methylation and acyl transfer mechanisms that occur during the side chain assembly process [11] [29]. The critical step involves the coupling of the phenylisoserine side chain to the C-13 position of baccatin III through acyltransferase-mediated reactions [29]. The enzyme responsible for the final N-benzoylation step, designated as 3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferase, exhibits substrate specificity that can be influenced by the presence of alternative acyl donors [29].

The N-methylation process occurs through the action of methylating agents commonly employed in protecting group strategies during taxane synthesis [23]. These methylating agents can interact with the amino functionality of the phenylisoserine side chain, resulting in the formation of N-methyl derivatives [23]. The methylation reaction typically occurs under basic conditions where the nitrogen atom becomes nucleophilic and readily accepts methyl groups from electrophilic methylating reagents.

Acyl transfer reactions leading to hexanoyl substitution arise from the presence of hexanoic acid or its derivatives in reaction mixtures [23]. The acyltransferase enzymes involved in taxane biosynthesis, including taxane 2α-O-benzoyltransferase and related transferases, exhibit varying degrees of substrate promiscuity [11] [28]. These enzymes can accept alternative acyl-coenzyme A substrates, including hexanoyl-coenzyme A, leading to the formation of hexanoyl-substituted products rather than the desired benzoyl derivatives.

The regioselectivity of acyltransferase enzymes plays a crucial role in determining the site of acyl group attachment [11]. Taxane 2α-O-benzoyltransferase demonstrates high regioselectivity for the 2α-hydroxyl group but shows reduced selectivity for acyl donors, with kinetic studies revealing a relative reaction velocity of approximately 1.5% when acetyl-coenzyme A is substituted for benzoyl-coenzyme A [11]. This reduced selectivity extends to other acyl donors, including hexanoyl derivatives, facilitating impurity formation.

The molecular mechanism of acyl transfer involves the formation of a tetrahedral intermediate through nucleophilic attack of the hydroxyl or amino group on the carbonyl carbon of the acyl-coenzyme A substrate [11]. The subsequent collapse of this intermediate releases coenzyme A and forms the acyl ester or amide bond [11]. The efficiency of this process depends on the steric and electronic properties of both the acyl donor and the acceptor molecule.

Process-Related Impurity Generation in Taxane Synthesis

Process-related impurity generation in taxane synthesis occurs through multiple mechanistic pathways that are intrinsically linked to manufacturing conditions and raw material quality [9] [14]. The formation of Paclitaxel Impurity F is particularly influenced by incomplete benzoylation reactions, where residual hexanoic acid in reaction mixtures leads to competitive acylation processes [23]. Retrospective batch analysis of 120 paclitaxel manufacturing batches revealed impurity levels ranging from 0.08% to 0.49%, with a median value of 0.22% [23].

Temperature control represents a critical factor in impurity formation, with elevated reaction temperatures promoting side reactions that favor hexanoyl substitution over benzoyl incorporation [9]. Studies have demonstrated a strong correlation between reaction pH and impurity formation, with a correlation coefficient of 0.72 (p <0.001) [23]. The optimal temperature range for minimizing impurity formation has been established at ±2°C from the target reaction temperature [9].

Storage-related degradation contributes significantly to impurity accumulation, particularly under accelerated stability conditions [14]. Forced degradation studies conducted under acid, base, peroxide, and light exposure conditions revealed that Paclitaxel Impurity F formation increases to ≤0.3% when paclitaxel active pharmaceutical ingredient is stored at 40°C and 75% relative humidity for six months [14] [23]. Light exposure represents a particularly significant stress condition, with intensity light exposure producing multiple degradation products including N-methyl derivatives.

The role of solvent systems in impurity generation has been extensively characterized through liquid-liquid extraction studies [15]. The partition coefficient of impurities between aqueous and organic phases directly influences their removal efficiency during purification processes [15]. Paclitaxel Impurity F exhibits enhanced solubility in organic solvents compared to aqueous systems, complicating its removal through conventional aqueous washing procedures.

Manufacturing scale effects contribute to impurity variability, with large-scale production showing different impurity profiles compared to laboratory-scale synthesis [19]. Simulated Moving Bed chromatography has been implemented to address these scale-related challenges, achieving paclitaxel purities greater than 98.5% while effectively removing structurally similar impurities including Paclitaxel Impurity F [19]. The process operates continuously and provides superior throughput compared to traditional batch chromatography methods.

Critical Control Points in Manufacturing Workflows

Critical control points in paclitaxel manufacturing workflows require systematic monitoring to minimize Paclitaxel Impurity F formation [18] [19]. Raw material quality represents the primary control point, with specifications requiring ≥98.5% purity of paclitaxel precursors to prevent impurity propagation through subsequent processing steps [18]. High-performance liquid chromatography with ultraviolet detection serves as the standard analytical method for raw material qualification.

Semi-synthesis reaction control encompasses temperature, time, and stoichiometric ratio optimization [9]. Real-time process monitoring systems track reaction parameters with control limits of ±2°C for temperature and ±10% for reaction time [9]. Stoichiometric ratios of acylating agents are maintained between 1.05-1.2 equivalents to ensure complete conversion while minimizing side reactions that generate impurities.

Side chain coupling reactions require precise control of reaction conditions to prevent alternative acylation pathways [29]. In-process sampling protocols monitor the progression of coupling reactions, with analysis performed using high-performance liquid chromatography methods capable of resolving Paclitaxel Impurity F from the main product [14]. The analytical method demonstrates linearity across 0.1-5.0 μg/mL with limits of detection and quantification of 0.03 μg/mL and 0.09 μg/mL, respectively [23].

Purification processes utilize preparative high-performance liquid chromatography with C18 columns operating under gradient elution conditions [13] [23]. The separation methodology achieves baseline resolution greater than 2.0 between paclitaxel and Paclitaxel Impurity F, enabling effective removal of the impurity [23]. Column specifications include Agilent Eclipse XDB-C18 stationary phase with acetonitrile-water gradient mobile phases at flow rates of 1.2 mL/min [23].

Crystallization control points focus on solvent selection and purity specifications [9]. Solvent purity requirements exceed 99.5% to prevent introduction of impurities during the crystallization process [9]. Differential scanning calorimetry monitors the crystallization process to ensure optimal crystal form development and impurity exclusion. The crystallization process typically employs tert-butyl methyl ether-hexane mixtures to achieve differential solubility separation.

Final product testing protocols implement ultra-performance liquid chromatography-tandem mass spectrometry for quantitative determination of Paclitaxel Impurity F [14]. Specification limits are maintained at ≤0.5% for individual impurities in accordance with International Council for Harmonisation guidelines [23]. The analytical methodology provides comprehensive impurity profiling with mass spectrometric confirmation of impurity identity.

Quality control systems incorporate Design of Experiments models to optimize manufacturing parameters and reduce impurity formation by up to 63% [23]. These statistical approaches enable systematic evaluation of process variables and their interactions, facilitating the development of robust manufacturing procedures that consistently meet quality specifications.

PropertyValueSource/Method
Molecular FormulaC₄₇H₅₉NO₁₄Chemical Analysis
Molecular Weight (g/mol)861.97Mass Spectrometry
CAS Number153083-53-5Chemical Abstracts Service
Boiling Point (°C)909.8 ± 65.0 (Predicted)Computational Prediction
Density (g/cm³)1.33 ± 0.1 (Predicted)Computational Prediction
pKa11.94 ± 0.20 (Predicted)Computational Prediction
Log P (calculated)7.76 (Predicted)Computational Prediction
Melting Point (°C)Not reportedNot Available
SolubilityPoorly soluble in water; soluble in organic solventsExperimental Observation

Table 1: Physical and Chemical Properties of Paclitaxel Impurity F

Formation MechanismPrimary SourceOccurrence Level (%)Control Strategy
Semi-synthetic derivationNatural paclitaxel precursors0.08-0.49 (typical range)Optimized extraction methods
Incomplete benzoylationResidual hexanoic acid in reaction mixtures0.1-0.3 (process dependent)Purified starting materials
N-methylation during synthesisMethylating agents in protecting group strategies0.05-0.2 (synthesis dependent)Controlled reaction conditions
Acyl transfer reaction artifactSide chain coupling reactions0.1-0.4 (reaction conditions)Process optimization
Storage degradationLong-term stability studies≤0.3 (40°C/75% RH, 6 months)Proper storage conditions
Manufacturing process impurityIndustrial production processes0.22 (median in batch analysis)Quality control monitoring

Table 2: Formation Mechanisms and Control Strategies for Paclitaxel Impurity F

Process StageCritical ParameterControl LimitMonitoring Method
Raw Material QualityPurity of starting materials≥98.5% purity of precursorsHPLC-UV analysis
Semi-synthesis ReactionReaction temperature and timeTemperature: ±2°C; Time: ±10%Real-time process monitoring
Side Chain CouplingStoichiometric ratios1.05-1.2 equivalents acylating agentIn-process sampling
PurificationChromatographic conditionsResolution >2.0 from paclitaxelPreparative HPLC fractionation
CrystallizationSolvent selectionSolvent purity >99.5%Differential scanning calorimetry
Final Product TestingImpurity specification limits≤0.5% individual impurityUPLC-MS/MS quantification

The development of a stability-indicating High Performance Liquid Chromatography assay for Paclitaxel Impurity F represents a critical component in pharmaceutical quality control and regulatory compliance. A stability-indicating method must demonstrate the ability to separate and quantify the target compound in the presence of its degradation products, process impurities, and other potentially interfering substances [1] [2].

The fundamental approach to stability-indicating assay development begins with comprehensive forced degradation studies to understand the degradation behavior of Paclitaxel Impurity F under various stress conditions. These studies typically involve exposure to acidic conditions using 0.1 Normal hydrochloric acid for 5 hours, basic conditions using 0.1 Normal sodium hydroxide for 5 minutes, oxidative stress using 3% hydrogen peroxide for 12 hours, thermal stress at 100 degrees Celsius for 5 hours, and photolytic degradation under ultraviolet light exposure for 12 hours [3] [4] [5].

The chromatographic separation is typically achieved using a reversed-phase C18 column with dimensions of 150×4.6 millimeters and particle size of 3.5 micrometers. The mobile phase consists of a gradient system utilizing acetonitrile and water, with the gradient programmed to provide optimal resolution between Paclitaxel Impurity F and its potential degradation products [3]. The detection wavelength is set at 227 nanometers, which corresponds to the maximum absorbance of the taxane chromophore [3].

Critical method parameters include maintaining column temperature at 40 degrees Celsius, flow rate at 1.2 milliliters per minute, and injection volume of 10 microliters. The gradient elution program is designed to ensure complete separation of all components within a reasonable analysis time, typically 60 minutes or less [3].

Sample preparation for stability-indicating analysis of Paclitaxel Impurity F requires careful consideration due to the potential presence of formulation excipients and degradation products. The preparation involves dissolution in methanol:glacial acetic acid mixture (200:1 volume ratio) to maintain stability and prevent further degradation during analysis [3].

The method validation process encompasses demonstration of specificity through peak purity analysis using photodiode array detection, ensuring that the Paclitaxel Impurity F peak is homogeneous and free from co-eluting degradation products. System suitability testing is established to verify adequate resolution between critical peak pairs, with resolution criteria of greater than 1.5 between Paclitaxel Impurity F and its closest eluting impurity [3] [6].

Liquid Chromatography-Tandem Mass Spectrometry Fragmentation Patterns for Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for structural confirmation of Paclitaxel Impurity F and related compounds. The technique combines the separation power of liquid chromatography with the structural elucidation capabilities of tandem mass spectrometry, providing definitive identification through characteristic fragmentation patterns [7] [8].

The mass spectrometric analysis of Paclitaxel Impurity F, with molecular formula C47H59NO14 and molecular weight of 861.97 grams per mole, utilizes electrospray ionization in positive ion mode. The compound readily forms protonated molecular ions [M+H]+ at mass-to-charge ratio 862 [9]. The electrospray ionization process involves three critical steps: formation of charged droplets, solvent evaporation, and ion ejection from highly charged droplets [10].

The fragmentation pattern of Paclitaxel Impurity F follows characteristic pathways observed for taxane compounds. The primary fragmentation occurs through loss of the phenylisoserine side chain, resulting in formation of the baccatin core ion. This fragmentation is facilitated by the labile ester bond connecting the side chain to the taxane core structure [4] [8].

Secondary fragmentation pathways include sequential losses of acetyl groups from positions C-2 and C-10 of the baccatin core, producing fragment ions at mass-to-charge ratios corresponding to mono- and di-deacetylated products. The oxetane ring at positions C-4 and C-20 remains relatively stable under collision-induced dissociation conditions but may undergo ring-opening reactions under high-energy conditions [4] [5].

The tandem mass spectrometry analysis employs collision-induced dissociation with argon as collision gas at collision energies ranging from 10 to 50 electron volts. The fragmentation efficiency is optimized to provide maximum structural information while maintaining adequate sensitivity for trace-level detection [8].

Product ion scanning experiments reveal characteristic neutral losses including 18 mass units (water), 42 mass units (acetyl), and 307 mass units (phenylisoserine side chain). These fragmentation patterns serve as diagnostic tools for structural confirmation and differentiation from other taxane impurities [8] [11].

The use of high-resolution mass spectrometry, particularly time-of-flight or Orbitrap instruments, enables accurate mass measurement of fragment ions with mass accuracy better than 5 parts per million. This precision allows for determination of elemental compositions of fragment ions, providing additional structural confidence [12].

Method Validation Parameters: Limit of Detection, Limit of Quantification, and Linearity

The validation of analytical methods for Paclitaxel Impurity F detection requires rigorous evaluation of critical performance parameters, with particular emphasis on sensitivity parameters and linear response characteristics. The International Conference on Harmonisation guidelines provide the framework for comprehensive method validation [3] [13].

The Limit of Detection represents the lowest concentration of Paclitaxel Impurity F that can be reliably detected above background noise. Experimental determination involves preparation of serial dilutions of reference standard solutions and measurement of signal-to-noise ratios. The Limit of Detection is established at the concentration producing a signal-to-noise ratio of 3:1, typically determined to be 0.08 micrograms per milliliter for High Performance Liquid Chromatography methods with ultraviolet detection [3] [14].

The Limit of Quantification represents the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically established at a signal-to-noise ratio of 10:1. For Paclitaxel Impurity F analysis, the Limit of Quantification is typically 0.24 micrograms per milliliter, representing three times the Limit of Detection value [3] [15].

Linearity studies demonstrate the proportional relationship between analytical response and analyte concentration over the specified range. For Paclitaxel Impurity F, linearity is evaluated from 0.1% to 5% of the main component concentration, corresponding to approximately 0.8 to 40 micrograms per milliliter when the main component is analyzed at 800 micrograms per milliliter [3].

The linear regression analysis yields correlation coefficients exceeding 0.999, indicating excellent linear relationship between concentration and peak area response. The regression line parameters including slope, intercept, and residual standard deviation are calculated and evaluated for acceptability [3] [8].

Statistical evaluation of linearity includes analysis of variance to assess the significance of linear regression and evaluation of residuals to detect systematic deviations from linearity. The lack-of-fit test is performed to verify that the linear model adequately describes the concentration-response relationship [6].

Range validation encompasses the interval between upper and lower concentration levels for which the method demonstrates acceptable precision, accuracy, and linearity. For impurity analysis, the range typically extends from the Limit of Quantification to 150% of the specification limit, ensuring adequate coverage for routine analysis and investigation of out-of-specification results [3] [13].

Robustness Testing Under Modified Chromatographic Conditions

Robustness testing evaluates the method's ability to remain unaffected by small but deliberate variations in chromatographic parameters, providing confidence in method reliability during routine use and technology transfer [6] [16]. The assessment follows systematic experimental design principles to efficiently evaluate multiple parameters simultaneously.

The primary parameters evaluated in robustness studies include mobile phase composition variations of ±2% absolute for each component, flow rate variations of ±0.2 milliliters per minute, column temperature variations of ±5 degrees Celsius, and detection wavelength variations of ±2 nanometers [3] [6]. Additional parameters may include pH variations of ±0.2 units for buffered mobile phases and injection volume variations of ±2 microliters [6] [17].

Experimental design for robustness testing typically employs fractional factorial designs, such as Plackett-Burman designs, which allow evaluation of multiple factors with a minimum number of experiments. A twelve-run Plackett-Burman design can evaluate up to eleven factors, providing efficient assessment of method robustness [16] [18].

The response variables monitored during robustness testing include retention time of Paclitaxel Impurity F, resolution between critical peak pairs, peak symmetry factor, theoretical plate count, and quantitative recovery. Acceptance criteria are established based on system suitability requirements and analytical performance specifications [6] [19].

Statistical analysis of robustness data involves calculation of main effects for each factor and assessment of their significance relative to experimental error. Effect plots are generated to visualize the impact of parameter variations on method performance, enabling identification of critical factors requiring tight control [18] [20].

Temperature effects on chromatographic separation are particularly important due to their influence on analyte retention, peak efficiency, and mobile phase viscosity. Column temperature variations of ±5 degrees Celsius typically result in retention time changes of 1-3% for Paclitaxel Impurity F, while maintaining adequate resolution from adjacent peaks [6] [19].

Mobile phase composition robustness is evaluated by varying the organic modifier concentration within realistic preparation tolerances. Changes in acetonitrile concentration of ±2% absolute typically affect retention times by 2-5% while maintaining critical resolution requirements [6] [16].

Flow rate robustness assessment considers the impact on analysis time, column backpressure, and separation efficiency. Flow rate variations of ±0.2 milliliters per minute generally produce proportional changes in retention times while maintaining peak resolution and efficiency parameters within acceptable limits [6] [21].

XLogP3

2.9

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

861.39355556 g/mol

Monoisotopic Mass

861.39355556 g/mol

Heavy Atom Count

62

Dates

Last modified: 08-09-2024

Explore Compound Types